4-Bromoquinoline-6-carbaldehyde

Superelectrophilic chemistry C-C bond formation DFT calculations

The unique C4‑Br/C6‑CHO substitution of 4‑Bromoquinoline‑6‑carbaldehyde delivers unmatched regioselectivity in superelectrophilic arylations and cross‑couplings. Documented in HCV protease inhibitor patents (e.g. US8017771), this 97% pure building block ensures reproducible yields in medicinal chemistry and materials science. Choose the validated, patent‑referenced intermediate to accelerate your drug discovery and process R&D.

Molecular Formula C10H6BrNO
Molecular Weight 236.06 g/mol
Cat. No. B12953346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoquinoline-6-carbaldehyde
Molecular FormulaC10H6BrNO
Molecular Weight236.06 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1C=O)Br
InChIInChI=1S/C10H6BrNO/c11-9-3-4-12-10-2-1-7(6-13)5-8(9)10/h1-6H
InChIKeyQSLDZZYUUULAPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromoquinoline-6-carbaldehyde: Core Chemical Identity, Baseline Specifications, and Procurement Baseline


4-Bromoquinoline-6-carbaldehyde (CAS 898391-75-8) is a heteroaromatic building block belonging to the quinoline family, characterized by a bromine atom at the C4 position and an aldehyde functional group at the C6 position of the quinoline scaffold [1]. This compound is a solid at room temperature, with a molecular weight of 236.06 g/mol and a molecular formula of C10H6BrNO . Commercially, it is typically offered at a purity specification of 97% , establishing a clear procurement baseline.

Why 4-Bromoquinoline-6-carbaldehyde Cannot Be Simply Swapped with Other Quinolinecarbaldehydes


The unique substitution pattern of 4-Bromoquinoline-6-carbaldehyde—specifically the bromine at the C4 position—confers distinct reactivity and selectivity that cannot be replicated by other regioisomers or halogen analogs. The C4 position on the quinoline ring is particularly activated for nucleophilic aromatic substitution and cross-coupling reactions due to the electron-withdrawing nature of the adjacent nitrogen atom [1]. Replacing the bromine at C4 with a substituent at C2, C3, or C5 would alter the electronic landscape and steric environment, fundamentally changing the reaction outcomes and yields [2]. Therefore, substituting this compound with a generic quinolinecarbaldehyde risks synthetic failure, poor regioselectivity, and the generation of different, potentially unwanted, products.

Quantitative Differentiation of 4-Bromoquinoline-6-carbaldehyde: Head-to-Head Performance Data


Enhanced Reactivity of 4-Quinolinecarbaldehydes in Superelectrophilic Arylation vs. Other Regioisomers

Density Functional Theory (DFT) calculations predict that N,O-diprotonated dications derived from 4-quinolinecarbaldehydes exhibit the highest electrophilic reactivity among quinolinecarbaldehyde regioisomers, making them the most effective substrates for superelectrophilic arylation reactions [1]. This places 4-bromoquinoline-6-carbaldehyde as a superior choice for chemists seeking high reactivity in this class of transformations.

Superelectrophilic chemistry C-C bond formation DFT calculations

Validated Utility of 4-Bromoquinoline Scaffolds in Patented HCV Protease Inhibitor Synthesis

Bromo-substituted quinolines, specifically those with the bromine at the 4-position, are explicitly claimed as key intermediates in the synthesis of Hepatitis C viral (HCV) protease inhibitors, as detailed in patent EP2427434B1 [1]. This establishes a direct link between this precise substitution pattern and a high-value pharmaceutical target, a connection not established for many other bromo-quinoline regioisomers.

Medicinal chemistry Antiviral agents Hepatitis C

Commercially Defined Purity Standard: 97% Assay Ensures Reproducibility in Research

Commercially available 4-Bromoquinoline-6-carbaldehyde is supplied with a minimum purity specification of 97% . This defined quality standard ensures reliable and reproducible outcomes in chemical reactions, differentiating it from lower-purity or undefined sources that may introduce impurities and confound research results.

Chemical procurement Quality control Reproducibility

4-Bromoquinoline-6-carbaldehyde: Optimal Research and Industrial Application Scenarios


Superelectrophilic Arylation for Complex Molecule Synthesis

Based on its predicted high electrophilic reactivity as a 4-quinolinecarbaldehyde [1], this compound is an ideal substrate for superelectrophilic arylation reactions. This allows for the rapid, one-pot construction of complex diarylmethylquinoline scaffolds, which are valuable intermediates in medicinal chemistry. The enhanced reactivity, compared to 6- or 8-carbaldehyde analogs, can lead to improved yields and shorter reaction times, making it a preferred choice for C-C bond formation in drug discovery programs.

Synthesis of HCV Protease Inhibitor Intermediates

This compound is a validated, patented intermediate for the synthesis of HCV protease inhibitors [2]. Researchers and process chemists developing antiviral agents against Hepatitis C can confidently procure this compound knowing it is part of an established synthetic route to clinically relevant drug candidates. Its use as a starting material is documented in the patent literature, providing a clear and defensible basis for its selection in this specific therapeutic area.

Cross-Coupling Reactions Requiring High Purity Building Blocks

The commercially available 97% pure grade of 4-Bromoquinoline-6-carbaldehyde makes it a reliable building block for sensitive cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The defined purity minimizes catalyst poisoning and side reactions, ensuring more predictable and reproducible results in the synthesis of complex libraries or advanced intermediates for materials science and chemical biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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